molecular formula C11H12N2O2 B3022925 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione CAS No. 23186-96-1

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B3022925
CAS No.: 23186-96-1
M. Wt: 204.22 g/mol
InChI Key: RTMDEHNRMKFSML-UHFFFAOYSA-N
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Description

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of imidazolidine-2,4-dione, featuring a methyl group and a 4-methylphenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione derivative. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalyst such as hydrochloric acid

    Solvent: Ethanol or water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and heat transfer

    Purification steps: Including recrystallization and filtration to obtain high-purity product

    Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s identity and purity

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different functional groups

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Electrophilic substitution reactions can introduce new substituents on the phenyl ring

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nitrating agents

Major Products Formed

    Oxidation products: Imidazolidine-2,4-dione derivatives with hydroxyl or carbonyl groups

    Reduction products: Amine derivatives

    Substitution products: Halogenated or nitrated imidazolidine-2,4-dione derivatives

Scientific Research Applications

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and for its biological activity

    Materials Science: Used in the synthesis of polymers and advanced materials

    Biological Studies: Studied for its effects on various biological pathways and its potential as a bioactive compound

    Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for other chemical syntheses

Mechanism of Action

The mechanism of action of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to:

    Inhibit enzymes: Such as tankyrase 1 and 2, which are involved in the Wnt β-catenin pathway

    Binding interactions: The compound binds to conserved residues in the active site of these enzymes, leading to inhibition of their activity

    Pathway modulation: By inhibiting tankyrase, it affects cellular processes such as cell proliferation and differentiation

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
  • 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione

Uniqueness

5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and 4-methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-3-5-8(6-4-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMDEHNRMKFSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23186-96-1
Record name 23186-96-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150465
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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